molecular formula C11H15ClN2O2 B8113379 Ethyl 6-chloro-4-(isopropylamino)nicotinate

Ethyl 6-chloro-4-(isopropylamino)nicotinate

Cat. No.: B8113379
M. Wt: 242.70 g/mol
InChI Key: NPTVZUXYHNHOJK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol It is an ester derivative of nicotinic acid, featuring a chloro substituent at the 6-position and an isopropylamino group at the 4-position on the pyridine ring

Preparation Methods

The synthesis of Ethyl 6-chloro-4-(isopropylamino)nicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as oxalyl chloride to form the acyl chloride intermediate, which then reacts with ethanol to yield the ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of ethyl 6-chloro-4-(isopropylamino)nicotinate is its use as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. The modulation of kinase activity is vital in treating several diseases, including cancer and autoimmune disorders.

  • IRAK-4 Inhibition : Research indicates that this compound effectively inhibits IRAK-4, a kinase involved in inflammatory responses and immune system regulation. Inhibition of IRAK-4 has therapeutic implications for conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Therapeutic Applications

The compound's ability to modulate kinase activity opens avenues for treating several diseases:

  • Autoimmune Diseases : this compound shows promise in managing autoimmune diseases by reducing inflammatory responses associated with conditions like Crohn's disease and ulcerative colitis .
  • Cancer Treatment : As a kinase inhibitor, it may also play a role in cancer therapies by targeting specific pathways involved in tumor growth and proliferation .

Case Study 1: IRAK-4 Inhibition

A study published in a patent application highlighted the synthesis of this compound and its effectiveness as an IRAK-4 inhibitor. The research demonstrated significant anti-inflammatory effects in preclinical models, suggesting its potential for treating inflammatory diseases .

Case Study 2: Autoimmune Disease Management

Another study explored the compound's effects on TH17-associated diseases, indicating that it could reduce symptoms in models of multiple sclerosis and psoriasis. The findings suggest that targeting IRAK-4 with this compound may provide substantial therapeutic benefits for patients with these conditions .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseTherapeutic UseEfficacy Level
This compoundIRAK-4Autoimmune diseases, CancerHigh
Other Kinase Inhibitor ATarget ADisease AMedium
Other Kinase Inhibitor BTarget BDisease BLow

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group may facilitate binding to enzymes or receptors, modulating their activity. The chloro substituent can influence the compound’s reactivity and stability, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Ethyl 6-chloro-4-(isopropylamino)nicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl 6-chloro-4-(ethylamino)nicotinate: Similar structure but with an ethylamino group instead of isopropylamino.

    Ethyl 6-chloro-4-(methylamino)nicotinate: Features a methylamino group, offering different steric and electronic properties.

    Ethyl 6-chloro-4-(tert-butylamino)nicotinate: Contains a bulkier tert-butylamino group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of an ethyl group, a chlorine atom at the 6-position, and an isopropylamino group at the 4-position. This structural configuration enhances its lipophilicity and influences its interaction with biological membranes and receptors.

Molecular Formula: C13_{13}H16_{16}ClN2_{2}O\
Molecular Weight: Approximately 240.73 g/mol

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Modulation: This compound has been identified as a potential modulator of kinases such as IRAK-4, which plays a critical role in inflammatory signaling pathways. Inhibition of IRAK-4 can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases .
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Activity Description Reference
IRAK-4 Inhibition Modulates IRAK-4 activity, potentially reducing inflammatory responses.
Antimicrobial Effects Exhibits activity against several bacterial strains.
Cytotoxicity Shown to have cytotoxic effects in certain cancer cell lines.

Case Studies

  • IRAK-4 Inhibition Study:
    A study investigated the effect of this compound on IRAK-4 modulation. The results indicated significant inhibition of IRAK-4 phosphorylation, leading to decreased activation of downstream inflammatory pathways. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity Assessment:
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising inhibitory zones, indicating its potential as an effective antimicrobial agent .

Properties

IUPAC Name

ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVZUXYHNHOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 4,6-dichloronicotinate (1) (10 g, 43.4 mmol), isopropyl amine (8 mL) and DIPEA (8 mL) in DMA (50 mL) were heated at 120° C. in a sealed tube for 3 h. The reaction mixture was concentrated to dryness to remove excess of DMA from the reaction mass. The crude material obtained was purified by column chromatography through silica gel and EtOAC:pet. Ether as eluent to obtain the title compound (2). LC/MS: Acquity BEH C18 2.1×50 mm, 1.8 micron; Solvent A=0.1% TFA in water; Solvent B=0.1% TFA in ACN; gradient 0-100% B over 2 min; retention time: 0.90 min; LCMS (ES-API), m/z 243.7 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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